N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique structural arrangement combining an indole ring system with furan moieties. This compound has garnered attention due to its potential biological activities, particularly in the realm of cannabinoid receptor modulation, which may lead to therapeutic applications in pain management and neuroprotection. The molecular formula for this compound is C23H21N3O3, corresponding to a molecular weight of approximately 387.4 g/mol.
This compound belongs to the class of indole-2-carboxamides, which are known for their diverse pharmacological properties. Indole derivatives are widely studied for their roles in various biological processes, including their interactions with cannabinoid receptors CB1 and CB2. The presence of the furan moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy.
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide typically involves several steps:
The yields from these synthetic routes can vary but are typically optimized to achieve high purity levels suitable for biological testing. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide features:
The InChI representation for this compound is provided as follows:
This representation aids in the computational modeling and prediction of chemical behavior.
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide can participate in various chemical reactions:
The mechanism of action for N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide primarily involves its interaction with cannabinoid receptors:
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide is characterized by:
Key chemical properties include:
These properties are essential for determining the compound's suitability for various applications in medicinal chemistry.
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide has several potential applications:
The strategic fusion of indole and furan heterocycles represents a sophisticated approach in modern drug design, leveraging the complementary pharmacological properties of both scaffolds. Indole, a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, serves as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and natural products [3] [9]. This heterocycle provides a planar, electron-rich system that facilitates diverse binding interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [6]. The indole nucleus is particularly significant in neuropharmacology, as it constitutes the core structure of the neurotransmitter serotonin and various neuromodulatory agents [5].
Furan, a five-membered oxygen-containing heterocycle, contributes distinct electronic and steric properties to hybrid molecules. As an electron-rich aromatic system with reduced resonance energy compared to benzene, furan exhibits enhanced reactivity in electrophilic substitution reactions while maintaining sufficient stability for pharmacological applications [1] [7]. The oxygen atom in the furan ring provides a hydrogen-bond acceptor site and influences the overall polarity of the molecule, potentially enhancing water solubility and bioavailability . When integrated into complex architectures like N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide, these heterocycles create multifunctional ligands capable of simultaneous interactions with multiple biological targets.
The molecular architecture of N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide features several structurally significant elements:
Table 1: Structural and Pharmacological Features of Representative Indole-Based Drugs
Compound Name | Indole Substitution Pattern | Therapeutic Application | Key Structural Features |
---|---|---|---|
Sumatriptan | 5-Methylsulfonamidomethyl substitution | Antimigraine | Serotonin receptor agonist |
Sunitinib | 5-Fluoro substitution | Anticancer (tyrosine kinase inhibitor) | Oxindole core with pyrrole substituent |
Panobinostat | Hydroxamic acid at C3 position | Anticancer (HDAC inhibitor) | Capped aliphatic linker |
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide | 2-Carboxamide with bis-furan ethyl chain | Multitarget therapeutic candidate | Extended conjugation, hydrogen-bonding motifs |
The conceptual foundation for hybrid molecules like N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide can be traced through several key developmental phases in medicinal chemistry. Initial explorations focused on simple indole alkaloids isolated from natural sources, such as reserpine (1952) and yohimbine, which demonstrated significant neuropharmacological effects [9]. These early discoveries established the indole nucleus as a critical pharmacophore for central nervous system (CNS) targeting, primarily through interactions with monoaminergic systems [5].
The synthetic indole era (1980s-2000s) witnessed deliberate structural modifications to enhance potency and selectivity. Seminal work during this period produced FDA-approved indole-based drugs including sumatriptan (1991) for migraine and delavirdine (1997) for HIV treatment [9]. Parallel developments in furan chemistry yielded compounds such as ranitidine (H₂ antagonist) and nitrofurantoin (antimicrobial), demonstrating the therapeutic versatility of the furan heterocycle [1]. However, these monofunctional agents often exhibited limited efficacy against complex diseases due to target specificity and compensatory biological pathways.
The emergence of rational hybridization strategies (2000s-present) represented a paradigm shift, with researchers systematically combining pharmacophores to create multitarget ligands. Indole-furan hybrids emerged as particularly promising scaffolds due to their complementary bioactivity profiles. Early hybrid designs focused on simple conjugates like 5-aryl-furan-2-carboxamides as urotensin-II receptor antagonists for cardiovascular diseases [7]. Subsequent innovations incorporated more complex architectures, culminating in compounds such as N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide, which demonstrated dual neuroactive and antiproliferative properties .
Table 2: Historical Development of Indole-Furan Hybrid Therapeutics
Time Period | Development Phase | Representative Compounds | Therapeutic Advancements |
---|---|---|---|
1950-1980 | Natural product isolation | Reserpine, Yohimbine | Validation of indole CNS activity |
1980-2000 | Monofunctional synthetic agents | Sumatriptan, Ranitidine | Target-specific optimization |
2000-2010 | Early hybrid scaffolds | 5-Aryl-furan-2-carboxamides | Proof-of-concept for hybrid efficacy |
2010-Present | Complex indole-furan hybrids | N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide derivatives | Multitarget engagement for complex diseases |
The strategic integration of indole and furan pharmacophores in compounds like N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide is underpinned by compelling biological and physicochemical rationale. From a target engagement perspective, indole derivatives demonstrate well-established interactions with neurological receptors (serotonergic, cannabinoid CB₁) and cell cycle regulators (topoisomerase, tubulin, kinases) [3] [5] [6]. The furan moiety expands these interactions through complementary binding modes, particularly with oxidative stress response elements and metabolic enzymes [1] [7]. This multitarget potential addresses the polypharmacological requirements of complex pathologies like cancer and neurodegenerative disorders.
The electronic compatibility between indole and furan systems enables synergistic modulation of molecular properties. Quantum chemical analyses reveal that the highest occupied molecular orbital (HOMO) of indole-furan hybrids exhibits electron density distributed across both heterocycles, creating an extended conjugated system that facilitates charge transfer interactions with biological targets . This electronic communication is exemplified in compounds where the furan oxygen participates in hydrogen-bonding networks while the indole nitrogen serves as a hydrogen-bond donor, creating a bidirectional recognition motif capable of simultaneous interaction with complementary receptor sites [7].
From a drug development perspective, indole-furan hybrids offer advantageous physicochemical profiles. The furan moiety contributes to modulated lipophilicity (logP typically 2.5-4.0) that balances membrane permeability with aqueous solubility . This is particularly valuable for CNS-targeting agents requiring blood-brain barrier penetration. Additionally, the metabolic stability of furan derivatives exceeds that of other five-membered heterocycles like pyrrole, potentially reducing hepatic clearance and extending half-life [1]. When combined with the established safety profiles of indole-based pharmaceuticals, these properties create a compelling case for structural hybridization.
Table 3: Molecular Interactions Enabled by Indole-Furan Hybridization
Biological Target | Indole-Specific Interactions | Furan-Enhanced Interactions | Therapeutic Outcome |
---|---|---|---|
Serotonin Receptors | NH hydrogen bonding at primary binding site | π-Stacking with auxiliary sites | Enhanced neuroactive potential |
Cannabinoid CB₁ Receptor | Allosteric modulation via indole carboxamides | Improved binding cooperativity (α factor) | Functional selectivity in neuromodulation |
Kinase Domains (VEGFR-2) | Hydrophobic pocket occupation | Hydrogen bonding with hinge region | Dual antiproliferative mechanisms |
Tubulin Polymerization Sites | Binding at colchicine site | Extended hydrophobic contacts | Enhanced antimitotic activity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1